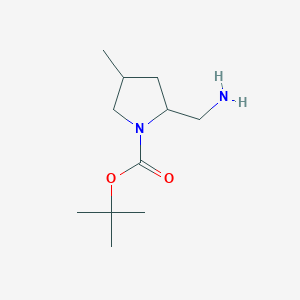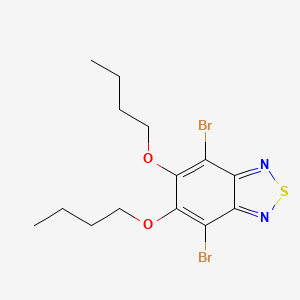![molecular formula C38H27N B14779377 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)
9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole: is a complex organic compound with the molecular formula C38H27N and a molecular weight of 497.6 g/mol . This compound is characterized by its unique structure, which includes a carbazole core substituted with phenyl and ethenyl groups. It is primarily used in research and development, particularly in the fields of organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated carbazole under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology and Medicine: While specific biological applications are limited, derivatives of carbazole compounds have been explored for their potential anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the creation of materials with specific electronic properties, useful in the manufacture of OLEDs and organic photovoltaic cells.
作用机制
The mechanism of action of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, depending on the functional groups attached to it. This makes it valuable in the design of organic semiconductors and other electronic materials. The molecular targets and pathways involved are typically related to the electronic interactions between the carbazole core and the substituted phenyl groups .
相似化合物的比较
9-Phenylcarbazole: Similar structure but lacks the ethenyl and additional phenyl groups.
3,6-Di(4-phenylphenyl)carbazole: Another derivative with different substitution patterns on the carbazole core.
Uniqueness: The uniqueness of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole lies in its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in OLEDs and organic photovoltaic cells .
属性
分子式 |
C38H27N |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
9-phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole |
InChI |
InChI=1S/C38H27N/c1-3-9-30(10-4-1)32-22-24-33(25-23-32)31-20-17-28(18-21-31)15-16-29-19-26-38-36(27-29)35-13-7-8-14-37(35)39(38)34-11-5-2-6-12-34/h1-27H |
InChI 键 |
WPHJXQSIZLURFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


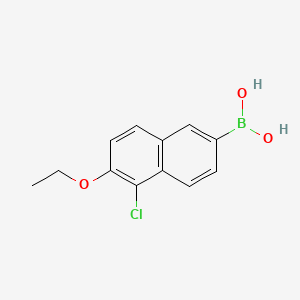


![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
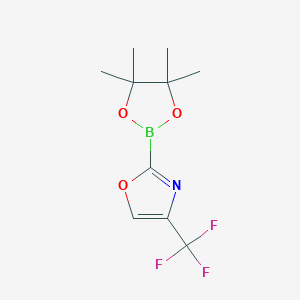
![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)
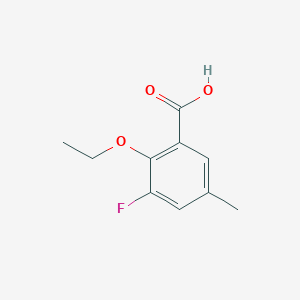
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
